molecular formula C9H15NO3 B2543377 Methyl 2-prop-2-enylmorpholine-2-carboxylate CAS No. 1823389-55-4

Methyl 2-prop-2-enylmorpholine-2-carboxylate

Cat. No.: B2543377
CAS No.: 1823389-55-4
M. Wt: 185.223
InChI Key: OSBJNYLADSUENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-prop-2-enylmorpholine-2-carboxylate is a chemical compound with the molecular formula C9H15NO3 It is a morpholine derivative, characterized by the presence of a morpholine ring substituted with a methyl ester and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-prop-2-enylmorpholine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of morpholine with allyl bromide in the presence of a base, followed by esterification with methyl chloroformate. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Toluene or dichloromethane

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-prop-2-enylmorpholine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products Formed

    Epoxide: Formed from the oxidation of the allyl group.

    Alcohol: Formed from the reduction of the ester group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-prop-2-enylmorpholine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-prop-2-enylmorpholine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Modulation: Binding to receptors and altering signal transduction processes.

Comparison with Similar Compounds

Methyl 2-prop-2-enylmorpholine-2-carboxylate can be compared with other morpholine derivatives, such as:

    Methyl 2-allylmorpholine-2-carboxylate: Similar structure but with different substituents.

    Methyl 2-prop-2-ynylmorpholine-2-carboxylate: Contains a propynyl group instead of an allyl group.

    Methyl 2-(2-hydroxyethyl)morpholine-2-carboxylate: Contains a hydroxyethyl group instead of an allyl group.

Properties

IUPAC Name

methyl 2-prop-2-enylmorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-4-9(8(11)12-2)7-10-5-6-13-9/h3,10H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBJNYLADSUENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNCCO1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.